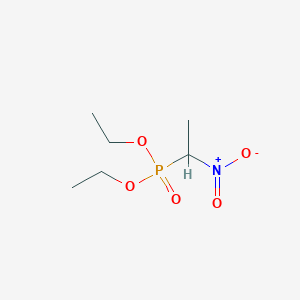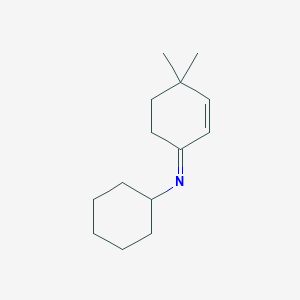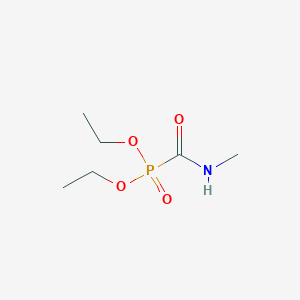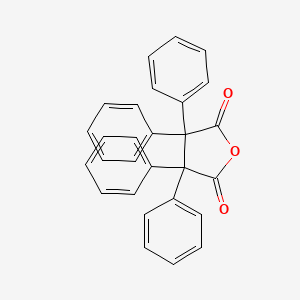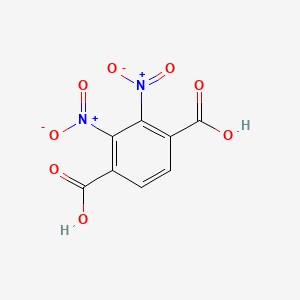![molecular formula C12H14N2O2 B14618442 2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- CAS No. 58539-72-3](/img/structure/B14618442.png)
2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is a heterocyclic organic compound that features a piperidinedione core with a pyridinylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- typically involves the reaction of piperidinedione derivatives with pyridinylmethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the translation process .
Comparación Con Compuestos Similares
Similar Compounds
Glutarimide: Another piperidinedione derivative with similar structural features but different substituents.
Cycloheximide: A well-known inhibitor of protein synthesis that shares the piperidinedione core structure.
Uniqueness
2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]- is unique due to its specific pyridinylmethyl substituent, which imparts distinct chemical and biological properties compared to other piperidinedione derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Número CAS |
58539-72-3 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-[(2-methylpyridin-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-9-10(4-3-7-13-9)8-14-11(15)5-2-6-12(14)16/h3-4,7H,2,5-6,8H2,1H3 |
Clave InChI |
SALNTQCHXWKWFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)CN2C(=O)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


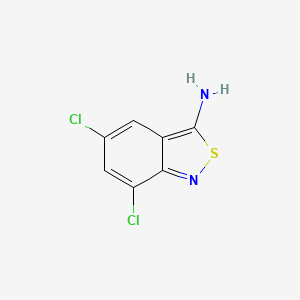
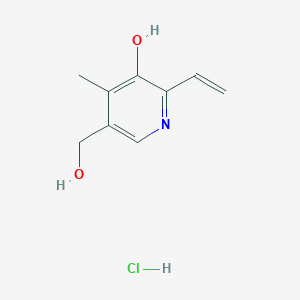

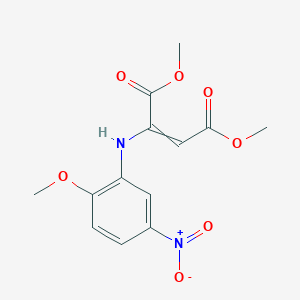
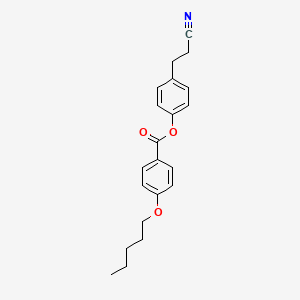
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
